
Satraplatin
説明
Selective platinum (IV) antitumor agent (IC50 = 2 μM). Lacks cross-resistance with cisplatin (Asc 1398). Active in vivo. Orally active.
Satraplatin is an orally available antineoplastic platinum(IV) complex. It is more hydrophobic than cisplatin or oxaliplatin, which reduces transport-determined acquired resistance. This compound also displays less neurotoxicity in rats than cisplatin or tetraplatin. This compound has a favorable toxicity profile and appears to have clinical activity against a variety of malignancies.
This compound, also known as JM216 and BMS182751, is a platinum compound that is currently under investigation as one treatment of patients with advanced prostate cancer who have failed previous chemotherapy. It has not yet received approval from the U.S. Food and Drug Administration. First mentioned in the medical literature in 1993, this compound is the first orally active platinum-based chemotherapeutic drug; other available platinum analogues—cisplatin, carboplatin, and oxaliplatin—must be given intravenously.
作用機序
Target of Action
Satraplatin, also known as JM-216, is a platinum-based antineoplastic agent . The primary target of this compound is DNA . It binds to the DNA of cancer cells, inhibiting cell division . This interaction with DNA is crucial for its antineoplastic activity.
Mode of Action
this compound interacts with its target, DNA, by forming DNA adducts and inter- and intra-strand crosslinks . This binding distorts the DNA template, causing a deceleration of cells in the S phase followed by G2 phase arrest . This process inhibits the ability of cancer cells to divide and proliferate .
Biochemical Pathways
this compound affects several biochemical pathways. It induces the expression of p53-related genes and its direct microRNA target of miR-34a independently . This leads to the potentiation of apoptosis via multiple death pathways, including the activation of caspase 8 and the expression of Fas protein . These pathways lead to programmed cell death, further inhibiting the proliferation of cancer cells.
Pharmacokinetics
It is known that this compound is the first orally administered platinum drug , which makes it more convenient for clinical use. The oral route of administration and its relative hydrophobicity compared to other platinum drugs like cisplatin or oxaliplatin may influence its absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The result of this compound’s action at the molecular and cellular level is the inhibition of cell division and the induction of apoptosis . It causes an acute arrest at the G2/M phase of the cell cycle, along with up-regulation of cyclin B1 and p21 waf/cip1 . This leads to an elevated increase in cell death in vitro compared to other platinum drugs like oxaliplatin .
Action Environment
The action, efficacy, and stability of this compound can be influenced by the environmental factors. For instance, the acidity of the biological environment can have an important impact on the reactivity of this compound, causing a significant lowering of the barrier that is necessary to overcome for the hydrolysis of the first acetate ligand to occur . This suggests that the physiological conditions in which this compound is administered can affect its mechanism of action.
生化学分析
Biochemical Properties
Satraplatin is a prodrug, meaning it is metabolized in the body and transformed into its working form . The two polar acetate groups on this compound increase the drug’s bioavailability, which in turn allows for a large fraction of the administered dose to make it into the bloodstream where metabolism begins .
Cellular Effects
This compound has shown antineoplastic activity in in vitro, in vivo, and in clinical settings . The proposed mode of action is that this compound binds to the DNA of cancer cells rendering them incapable of dividing . In addition, some cisplatin-resistant tumor cell lines were sensitive to this compound treatment in vitro . This may be due to an altered mechanism of cellular uptake (this compound by passive diffusion instead of active transport for e.g., cisplatin) .
Molecular Mechanism
The molecular mechanism of this compound involves binding to the DNA of cancer cells, inhibiting cell division . This binding interaction with biomolecules leads to changes in gene expression and can result in enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
This compound has shown to have a favorable toxicity profile and appears to have clinical activity against a variety of malignancies such as breast, prostate, and lung cancer . A FDA-approved indication has not yet been achieved
Metabolic Pathways
This compound is metabolized in the body and transformed into its working form
Transport and Distribution
This compound is orally active, which means it can be absorbed in the gastrointestinal tract and distributed within the body
Subcellular Localization
Given its mechanism of action, it is likely that this compound localizes to the nucleus where it can bind to DNA and inhibit cell division
生物活性
Satraplatin, an oral platinum-based chemotherapeutic agent, has garnered attention for its potential efficacy against various malignancies, particularly in cases resistant to conventional platinum drugs like cisplatin. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, and emerging research findings.
This compound exerts its antitumor effects primarily through the formation of DNA adducts and the induction of inter- and intra-strand crosslinks . This results in significant distortion of the DNA helix, which leads to cell cycle arrest and apoptosis. Specifically, this compound's unique structure allows it to bypass some mechanisms of resistance seen with cisplatin:
- DNA Adduct Profile : The asymmetrical stable ligands in this compound modify its DNA-binding properties, enhancing inhibition of DNA synthesis while reducing recognition by DNA repair systems such as mismatch repair proteins .
- Cell Cycle Arrest : The compound induces arrest in the S phase of the cell cycle followed by G2 phase arrest, inhibiting both DNA replication and transcription .
Clinical Efficacy
This compound has been evaluated in numerous clinical trials, particularly for its activity against hormone-refractory prostate cancer (HRPC). Key findings from these studies include:
- Phase II Trials : In a trial involving 39 chemotherapy-naive patients with progressive castration-resistant prostate cancer (CRPC), 32% exhibited a prostate-specific antigen (PSA) response. Notably, the combination of this compound with prednisone demonstrated improved progression-free survival (PFS) compared to prednisone alone (5.2 months vs. 2.5 months) .
Study Type | Number of Patients | PSA Response (%) | Progression-Free Survival (months) |
---|---|---|---|
Phase II | 39 | 32 | 5.2 |
Phase III | 50 | 33 | 5.2 |
- Phase III SPARC Trial : This study aimed to assess the efficacy of this compound combined with prednisone versus prednisone alone in patients with metastatic CRPC. Although the trial was terminated early due to low enrollment, preliminary data indicated a significant increase in PSA response and PFS among those receiving this compound .
Toxicity Profile
The toxicity associated with this compound is primarily hematologic. Common adverse effects include:
- Myelosuppression : Notable instances of leukopenia and thrombocytopenia were reported, with grade 3 or higher leukopenia occurring in approximately 29% of patients treated with this compound compared to 11% for cisplatin .
- Non-Hematologic Toxicities : Transient increases in liver enzymes such as aspartate transaminase were also observed .
Emerging Research Findings
Recent studies have explored novel delivery methods and biomarker identification to enhance this compound's efficacy:
- Nanoparticle-Mediated Delivery : Research indicates that nanoparticle formulations can improve the delivery and efficacy of this compound while minimizing detoxification by glutathione (GSH), a common resistance mechanism in cancer cells .
- Biomarkers for Sensitivity : Genetic mutations such as BCL2 gene mutations and MTAP deficiency have been identified as potential biomarkers for increased sensitivity to this compound, particularly in hematological malignancies .
特性
CAS番号 |
129580-63-8 |
---|---|
分子式 |
C10H22Cl2N2O4Pt |
分子量 |
500.3 g/mol |
IUPAC名 |
azane;cyclohexanamine;platinum(4+);diacetate;dichloride |
InChI |
InChI=1S/C6H13N.2C2H4O2.2ClH.H3N.Pt/c7-6-4-2-1-3-5-6;2*1-2(3)4;;;;/h6H,1-5,7H2;2*1H3,(H,3,4);2*1H;1H3;/q;;;;;;+4/p-4 |
InChIキー |
CKNPWBAXEKSCRG-UHFFFAOYSA-J |
SMILES |
CC(=O)[O-].CC(=O)[O-].C1CCC(CC1)N.N.[Cl-].[Cl-].[Pt+4] |
正規SMILES |
CC(=O)[O-].CC(=O)[O-].C1CCC(CC1)N.N.[Cl-].[Cl-].[Pt+4] |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>5 years if stored properly |
溶解性 |
Soluble in DMSO, not soluble in water. |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
is-acetatoamminedichlorocyclohexylamine platinum(IV) JM 216 JM-216 JM216 satraplatin trans,cis,cis-bis(acetato)amminecyclohexylaminedichloroplatinum(IV) |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Satraplatin is an orally bioavailable platinum(IV) complex that acts as a prodrug. Upon entering the cell, this compound is reduced to its active platinum(II) metabolite, JM118. This metabolite, similar to cisplatin, primarily targets DNA in the cell nucleus. [, , , ] JM118 forms both intrastrand and interstrand crosslinks in DNA, which disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis (programmed cell death). []
A: While the core mechanism of forming DNA adducts is shared with other platinum drugs like cisplatin, this compound demonstrates some key differences. First, its oral bioavailability distinguishes it from intravenously administered counterparts. [, ] Second, preclinical data suggests this compound exhibits activity in some cisplatin-resistant cell lines, hinting at a potential to overcome certain resistance mechanisms. [, , , ]
A: The molecular formula of this compound is C18H36Cl2N2O4Pt. It has a molecular weight of 582.44 g/mol. []
A: While the provided research does not detail specific spectroscopic data, various analytical techniques are employed for its characterization and quantification, including atomic absorption spectroscopy, high-performance liquid chromatography, and mass spectrometry. [, , , ] These techniques would provide data on this compound's spectral properties.
A: Yes, molecular dynamics simulations have been utilized to investigate the inclusion mechanism of this compound within cyclodextrin molecules, providing insights into how this encapsulation improves this compound's solubility. []
A: Research on platinum(IV) complexes, including this compound, emphasizes the importance of axial ligands. Modifications to these ligands can influence the compound's reduction potential, lipophilicity, and ultimately, its anticancer activity and toxicity profile. [, , ] For instance, replacing equatorial chlorido ligands with acetates in this compound analogues impacted both their water solubility and cytotoxicity. []
A: Encapsulating this compound with cyclodextrin significantly improves its water solubility. [] This formulation strategy enhances the drug's bioavailability and stability in acidic and mildly alkaline solutions. [, ]
A: this compound exhibits saturable absorption, meaning that the rate and extent of absorption do not increase proportionally with higher doses. [] This non-linear pharmacokinetic behavior was observed when administered as a bolus every 3-4 weeks and led to the adoption of a daily dosing regimen. []
A: this compound undergoes a complex metabolic process. Its metabolism involves reduction to the active platinum(II) species JM118, which is the major metabolite found in plasma. In addition to JM118, at least five other biotransformation products have been detected. [, ]
A: In a canine model, approximately 55% of this compound was excreted in feces and less than 6% in urine, indicating fecal excretion as the primary elimination route. []
A: Yes, food consumption has been shown to impact this compound pharmacokinetics. While the clinical significance remains unclear, it is recommended that this compound be administered in a fasted state to ensure consistent drug exposure. []
A: this compound displays potent in vitro growth inhibitory effects against a variety of human cancer cell lines, including those derived from prostate, breast, lung, ovarian, and colon cancers. [, , , , , , ]
A: The efficacy of this compound has been assessed in various animal models, including: * Mouse xenograft models: These models involve implanting human tumor cells into mice, allowing researchers to assess the drug's effect on tumor growth. Studies have utilized xenograft models of prostate, colon, ovarian, and sarcoma cancers. [, , , ] * Canine model: this compound was tested in dogs with naturally occurring malignant tumors. This model provided valuable insights into the drug's pharmacokinetics, toxicity profile, and potential efficacy in a large animal species. []
ANone: this compound has been evaluated in various phases of clinical trials. Key findings include:
* **Hormone-Refractory Prostate Cancer (HRPC):** A Phase III trial (SPARC) showed this compound combined with prednisone significantly prolonged progression-free survival compared to prednisone alone in patients with metastatic CRPC who had received prior chemotherapy. [, , , ] However, the trial did not demonstrate a statistically significant overall survival benefit. [, , ]* **Other Cancers:** Clinical trials investigating this compound's efficacy in other cancer types, including lung, breast, and ovarian cancers, have been conducted, with varying degrees of success. [, , , , ]
A: Although this compound shows activity in some cisplatin-resistant cell lines, the specific mechanisms of resistance to this drug are not fully elucidated. [, , , ]
A: While preclinical data suggests this compound might overcome certain mechanisms of resistance to cisplatin, the extent of cross-resistance remains an area of investigation. [, , , ]
A: The most frequently observed adverse effects in clinical trials were myelosuppression (decreased blood cell production) and gastrointestinal disturbances. [, , , , , ]
A: Myelosuppression, particularly neutropenia (low white blood cell count) and thrombocytopenia (low platelet count), has been identified as the dose-limiting toxicity of this compound in both preclinical and clinical settings. [, , , ]
A: Yes, nanoparticle-based drug delivery systems have been investigated for the co-delivery of this compound and other therapeutic agents. One such system utilizes Pluronic F127-based polyaniline nanoparticles to encapsulate both this compound and an aminopyrrolic receptor, aiming to enhance tumor targeting and overcome drug resistance. []
A: Research has explored potential biomarkers to predict this compound sensitivity. While a 6-gene peripheral blood RNA signature and serum tissue inhibitor of metalloproteinase-1 (TIMP-1) levels were assessed in a small clinical trial, neither demonstrated a significant association with response to this compound. [] Further research is warranted to identify reliable predictive biomarkers.
A: Research is exploring whether tumors exhibiting "BRCAness" — a deficiency in DNA repair mechanisms similar to that seen in BRCA1/2 mutations — might show increased sensitivity to platinum-based chemotherapy, including this compound. A Phase II clinical trial is investigating this hypothesis in metastatic CRPC patients. []
ANone: Several analytical methods have been employed in this compound research, including:
* **Atomic absorption spectroscopy (AAS):** AAS is used to measure the total platinum concentration in biological samples, providing insights into this compound pharmacokinetics. [, ]* **High-performance liquid chromatography (HPLC):** HPLC, often coupled with UV detection, enables the separation and quantification of this compound and its metabolites in various matrices. [, , ] * **Mass spectrometry (MS):** MS, often coupled with HPLC (LC-MS), offers high sensitivity and selectivity for analyzing this compound and its metabolites in biological samples, aiding in pharmacokinetic and metabolic studies. [, ]* **Inductively coupled plasma mass spectrometry (ICP-MS):** ICP-MS provides highly sensitive and specific quantification of platinum in various biological matrices, facilitating detailed pharmacokinetic analyses and investigations into tissue distribution. [, ]* **Laser ablation inductively coupled plasma mass spectrometry (LA-ICP-MS):** LA-ICP-MS allows for spatially resolved analysis of platinum distribution within tissues, providing valuable information on drug accumulation and potential toxicity in different organs. []
A: The dissolution rate of this compound capsules is significantly influenced by particle size. Capsules containing smaller particles demonstrated faster and more efficient dissolution compared to those with larger particles. []
A: Research suggests that organic cation transporters (OCTs) may play a more prominent role in the cellular uptake and cytotoxicity of this compound's active metabolite, JM118, compared to cisplatin. []
A: Studies on small cell lung cancer (SCLC) cell lines suggest that the drug transporter OATP5A1 might contribute to this compound resistance. Elevated expression of OATP5A1 was observed primarily in drug-resistant SCLC cells. [] Further research is needed to validate its clinical relevance as a resistance marker.
ANone: Several other platinum-based chemotherapeutic agents are available, each with its own pharmacological properties and clinical indications:
* **Cisplatin:** The first-generation platinum drug and remains a cornerstone of many chemotherapy regimens. [, ]* **Carboplatin:** Often preferred over cisplatin due to its milder side effect profile, although its efficacy is comparable. [, ]* **Oxaliplatin:** Frequently used for advanced gastrointestinal malignancies, expanding the application of platinum-based therapy. [, ]* **Lobaplatin:** Another third-generation platinum compound that has shown promising preclinical activity, particularly in breast and ovarian cancer models. []* **Picoplatin:** A sterically hindered platinum(II) complex with preclinical and clinical activity in a variety of tumor types. []
A: this compound first entered clinical trials in 1992, marking a significant milestone as the first orally bioavailable platinum-based anticancer drug to be investigated in humans. []
A: While this compound showed promise in earlier clinical trials, it did not meet the primary endpoint of overall survival in the phase III SPARC trial for hormone-refractory prostate cancer. [, , ] While this outcome led to the discontinuation of large-scale Phase III trials, research continues to explore its potential in specific patient populations and in combination therapies. [, , ]
ANone: this compound research exemplifies a multidisciplinary endeavor, drawing upon expertise from:
* **Medicinal Chemistry:** Synthesis, characterization, and optimization of this compound and its analogues. []* **Pharmacology:** Investigating this compound's pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, excretion, and drug-target interactions. [, , , , , ] * **Oncology:** Evaluating this compound's efficacy and safety in preclinical models and clinical trials for various cancer types. [, , , , , , , , , , , , , , ]* **Analytical Chemistry:** Developing and applying analytical techniques to characterize, quantify, and monitor this compound and its metabolites in various matrices. [, , , , , , , ] * **Computational Chemistry:** Utilizing simulations and modeling to understand this compound's interactions with biological targets and explore its structure-activity relationships. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。